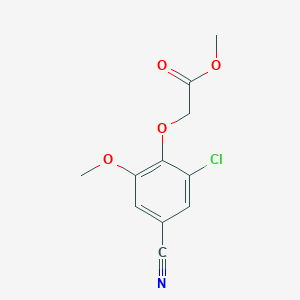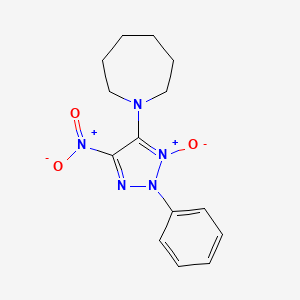
methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate
描述
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate, also known as MCMPA, is a herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the chemical family of phenoxyacetic acids, which are known for their selective herbicidal activity.
作用机制
The mechanism of action of methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate involves the disruption of plant growth by interfering with the synthesis of auxin, a hormone that regulates cell division and elongation. methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate binds to and inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids and the production of energy for plant growth. This leads to the accumulation of toxic levels of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects
methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has been shown to have a low toxicity to mammals and birds, but it can be harmful to aquatic organisms, including fish and amphibians. This is because methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate is highly soluble in water and can easily leach into nearby streams and rivers, where it can accumulate and cause harm to aquatic life. In addition, methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate can persist in the environment for several months, which can lead to long-term exposure to wildlife and humans.
实验室实验的优点和局限性
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has several advantages for use in lab experiments, including its high selectivity for broadleaf weeds and its low toxicity to mammals and birds. However, it also has some limitations, including its potential harm to aquatic organisms and its persistence in the environment.
未来方向
There are several future directions for research on methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate, including the development of new synthesis methods that are more efficient and environmentally friendly. In addition, there is a need for further research on the impact of methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate on aquatic ecosystems and the long-term effects of exposure to humans and wildlife. Finally, there is a need to explore the potential use of methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate in other areas, such as medicine and biotechnology.
科学研究应用
Methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has been extensively studied for its herbicidal activity and its impact on the environment. It has been found to be effective in controlling a wide range of broadleaf weeds, including dandelion, chickweed, and clover. In addition, methyl (2-chloro-4-cyano-6-methoxyphenoxy)acetate has been shown to have a low toxicity to mammals and birds, making it a safe choice for use in agriculture.
属性
IUPAC Name |
methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-4H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFKGVOXEVYNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Cl)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloro-4-cyano-6-methoxyphenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-iodo-4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4190544.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4190555.png)
![5-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-hydroxybenzoic acid](/img/structure/B4190560.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4190562.png)
![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4190569.png)

![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4190601.png)
![N-(2-{1-methyl-5-[(phenoxyacetyl)amino]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B4190604.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190610.png)
![N-[2-(diethylamino)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B4190614.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4190632.png)
![2-[({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4190634.png)